molecular formula C32H26N2O6 B613451 Fmoc-Asn(Xan)-OH CAS No. 185031-78-1

Fmoc-Asn(Xan)-OH

Cat. No. B613451
CAS RN: 185031-78-1
M. Wt: 534,57 g/mole
InChI Key: BHSJDYJRHPNVAM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asn(Xan)-OH is an amino acid derivative that is widely used in peptide synthesis and is an important reagent in the field of biochemistry. Fmoc-Asn(Xan)-OH is an amino acid derivative of asparagine (Asn) and is composed of an Fmoc group, a side chain of Asn, and an OH group. It is used in peptide synthesis as a protecting group for the amide nitrogen of Asn and is also used in the synthesis of peptide drugs.

Scientific Research Applications

  • Peptide Synthesis : Fmoc-Asn(Xan)-OH is primarily used in Fmoc solid-phase peptide synthesis. It has been employed in synthesizing several challenging peptides, showing effectiveness in deblocking and coupling processes (Han et al., 1996).

  • Synthesis of Selenocysteine Derivatives : This compound has been used in the synthesis of selenocysteine SPPS derivatives, offering practical alternatives to traditional Fmoc-derivatives available to peptide chemists. It has demonstrated stability and effectiveness in peptide deprotection behavior (Flemer, 2015).

  • Glycopeptide Synthesis : Fmoc-Asn(Xan)-OH is also used in the automated solid-phase synthesis of glycopeptides, particularly for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides (Otvos et al., 1990).

  • Dipeptide Surrogates Synthesis : It's involved in the preparation of novel dipeptide surrogates from asparagine, aromatic aldehydes, and Fmoc-protected amino acid chlorides. This has led to insights into stereochemistry and molecular conformations relevant to peptide science (Konopelski et al., 1999).

  • Ultrasound Sonication Applications : Fmoc-Asn(Xan)-OH has been used in ultrasound sonication studies for selective de-O-acetylation processes, demonstrating high yield and purity in reactions (Sun Bing-yan, 2015).

  • Hydrogel Formation : The compound has been utilized in the formation of stable supramolecular hydrogels from Fmoc-protected synthetic dipeptides, showing potential for applications in nanotechnology and material science (Adhikari & Banerjee, 2011).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(9H-xanthen-9-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N2O6/c35-29(34-30-23-13-5-7-15-27(23)40-28-16-8-6-14-24(28)30)17-26(31(36)37)33-32(38)39-18-25-21-11-3-1-9-19(21)20-10-2-4-12-22(20)25/h1-16,25-26,30H,17-18H2,(H,33,38)(H,34,35)(H,36,37)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSJDYJRHPNVAM-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Xan)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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